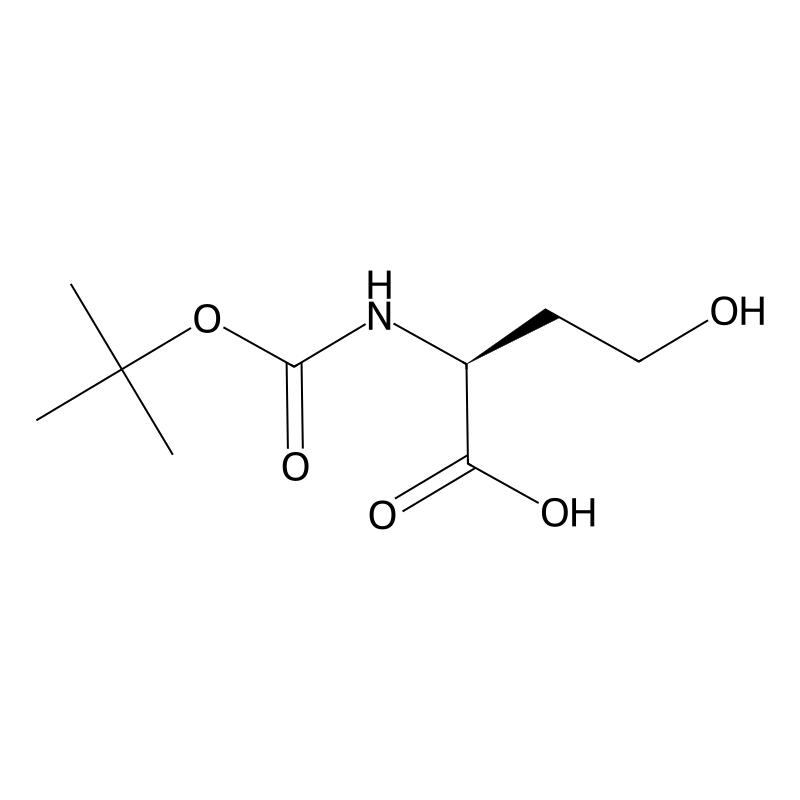

Boc-L-homoserine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Peptide Synthesis

Boc-L-homoserine serves as a valuable building block for the construction of peptides and proteins in the laboratory. Its significance lies in the presence of a "Boc protecting group" attached to its amino group (N-terminus). This protecting group temporarily shields the amino group from unwanted reactions during the peptide chain assembly process.

Once the desired peptide sequence is built, the Boc protecting group can be selectively removed under specific conditions, revealing the free amino group, which can then participate in further reactions or form the final peptide structure.

The specific advantages of using Boc-L-homoserine in peptide synthesis include:

- Stereochemical purity: Boc-L-homoserine is commercially available in its L-enantiomeric form, ensuring the correct spatial orientation of the molecule within the synthesized peptide, crucial for its biological activity.

- Compatibility with various coupling reagents: The Boc protecting group exhibits compatibility with a wide range of coupling reagents used in peptide synthesis, offering flexibility in choosing the most appropriate method for the specific peptide sequence being constructed.

Other Potential Applications

While peptide synthesis remains the primary application of Boc-L-homoserine in research, its unique chemical properties might hold potential for other areas of scientific exploration. These include:

- Development of novel drug candidates: The incorporation of Boc-L-homoserine into small molecule drug candidates could potentially modulate their pharmacokinetic properties, such as improving their bioavailability or targeting specific tissues.

- Investigating protein-protein interactions: Boc-L-homoserine, due to its structural similarity to other amino acids, could be used as a probe molecule to study protein-protein interactions involved in various biological processes.

Boc-L-homoserine is a derivative of the amino acid homoserine, characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on its amino function. Its chemical formula is C₉H₁₇NO₅, and it has a molecular weight of 219.24 g/mol. The compound is notable for its high solubility in water and its role as an important intermediate in various synthetic pathways, particularly in the field of peptide synthesis and medicinal chemistry .

- Boc-L-homoserine is likely to be a mild irritant, as with other organic compounds.

- Standard laboratory safety practices like wearing gloves, eye protection, and working in a fume hood should be followed when handling it [].

- Specific data on its toxicity or flammability is not readily available due to its limited commercial use.

- Deprotection Reactions: The Boc group can be removed under acidic conditions, yielding L-homoserine, which can then be utilized in further reactions.

- Coupling Reactions: It can undergo peptide coupling with carboxylic acids to form amides, making it valuable in peptide synthesis.

- Functionalization: The hydroxyl group can be modified through various reactions such as phosphorylation or alkylation, allowing for the creation of more complex molecules .

While Boc-L-homoserine itself may not exhibit significant biological activity, its derivatives and the parent compound, L-homoserine, are involved in several metabolic pathways. L-homoserine is a precursor to essential amino acids like methionine and threonine. Additionally, it has been studied for its potential role in antibiotic production and as a building block for bioactive compounds .

Several methods exist for synthesizing Boc-L-homoserine:

- Direct Protection of Homoserine: L-homoserine can be reacted with Boc anhydride or Boc chloride in an organic solvent to introduce the Boc protecting group.

- From L-Threonine: A synthetic route involves converting L-threonine into homoserine through hydrolysis and then protecting it with the Boc group.

- Via Azidohomoalanine: Boc-L-homoserine serves as a precursor for synthesizing azidohomoalanine, which is utilized in bioconjugation techniques .

Boc-L-homoserine is widely used in:

- Peptide Synthesis: As a protected amino acid, it facilitates the assembly of peptides through solid-phase synthesis techniques.

- Medicinal Chemistry: It serves as an intermediate in the development of pharmaceuticals, particularly those targeting metabolic pathways involving amino acids.

- Biotechnology: Its derivatives are explored for use in recombinant protein production and enzyme engineering .

Research into the interactions of Boc-L-homoserine focuses on its role as a building block in peptide synthesis and its potential interactions with enzymes involved in amino acid metabolism. Studies have indicated that derivatives of homoserine may influence enzyme activity and metabolic pathways, although specific interaction studies on Boc-L-homoserine remain limited .

Boc-L-homoserine shares structural similarities with several other compounds. Here are some comparable compounds:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| L-Homoserine | High | Directly involved in amino acid biosynthesis |

| Azidohomoalanine | Moderate | Contains an azide functional group for bioconjugation |

| N-Butanoyl-L-homoserine lactone | Moderate | Used as a linker in antibody-drug conjugates |

| N-Boc-L-threonine | High | Similar protective strategy but different amino acid |

Boc-L-homoserine's uniqueness lies in its specific protective group and its utility as an intermediate for synthesizing bioactive compounds while maintaining compatibility with various chemical transformations .

Stepwise Protection-Deprotection Strategies in Solid-Phase Synthesis

Resin Selection Criteria for Boc-Chemistry Applications

The choice of resin in Boc-based solid-phase peptide synthesis (SPPS) directly impacts the efficiency of Boc-L-homoserine incorporation and subsequent deprotection. Merrifield-type resins, such as para-methylbenzhydrylamine (MBHA) and phenylacetamidomethyl (PAM) resins, are preferred for their compatibility with repetitive acidolytic cleavage conditions [7]. These resins exhibit high stability during trifluoroacetic acid (TFA)-mediated Boc deprotection cycles, which typically involve 30–50% TFA in dichloromethane (DCM) [2] [7].

For peptides requiring orthogonal side-chain protection, oxime-based resins offer unique advantages. These supports enable cleavage via nucleophilic displacement rather than strong acids, preserving acid-sensitive functional groups like γ-hydroxy moieties in homoserine derivatives [7]. Recent studies demonstrate that brominated Wang resins, cleavable under photolytic conditions (λ = 365 nm), provide an alternative for synthesizing Boc-L-homoserine-containing peptides without exposing the γ-hydroxy group to acidic environments [7].

Acidolytic Cleavage Optimization for γ-Hydroxy Functionality Preservation

Preserving the γ-hydroxy group during resin cleavage requires precise control of acid strength and reaction time. Kinetic studies reveal that Boc deprotection follows second-order dependence on acid concentration, with optimal cleavage achieved using 30% TFA in DCM containing 2% triisopropylsilane (TIS) as a scavenger [5] [7]. Under these conditions, the half-life of Boc-L-homoserine derivatives is reduced to <10 minutes, minimizing side reactions such as β-elimination or γ-lactam formation [3] [5].

A novel stepwise deprotection protocol combining reductive acidolysis and fluoride treatment has shown promise for complex peptides. For example, treatment with silicon tetrachloride (SiCl₄) in 30% TFA/m-cresol (5:1 v/v) for 30 minutes at 25°C, followed by tetrabutylammonium fluoride (TBAF) in dimethylformamide (DMF), achieves >90% preservation of γ-hydroxy groups in Boc-L-homoserine-containing sequences [3]. This method reduces aspartimide formation to 0.4% compared to 10.9% in conventional Boc strategies [3].

Novel Oxidation Protocols for Homoserine-to-Aspartic Acid Conversion

TEMPO/BAIB-Mediated Late-Stage Oxidative Transformations

The oxidation of Boc-L-homoserine’s γ-hydroxy group to aspartic acid represents a pivotal transformation in glycopeptide synthesis. TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl)/BAIB (bis(acetoxy)iodobenzene) systems in DCM/tert-butanol/water (4:4:1 v/v) enable quantitative conversion at room temperature within 45 minutes [6]. This method tolerates acid-sensitive O-sulfated glycans, achieving 85% yield in tetrapeptide models without epimerization [6].

Critical parameters include:

- Stoichiometry: 1.2 equivalents TEMPO and 2.4 equivalents BAIB per hydroxyl group [6].

- Solvent polarity: Mixed solvents prevent overoxidation to aspartimide derivatives.

- Temperature control: Reactions conducted above 0°C favor carboxylic acid formation over lactam byproducts [6].

Preventing γ-Lactam Formation During Oxidation Processes

γ-Lactam formation, a major side reaction during homoserine oxidation, arises from intramolecular cyclization of the intermediate γ-hydroxyamide. Key mitigation strategies include:

- Additive screening: Introduction of 10 mol% hydroxybenzotriazole (HOBt) suppresses lactam formation by 40% through hydrogen bonding with the amide carbonyl [6].

- Reaction time optimization: Limiting oxidation to ≤30 minutes reduces lactam yields from 19% to <5% in pentapeptide substrates [6].

- pH modulation: Buffering the reaction at pH 4.5–5.0 using acetic acid/sodium acetate slows cyclization kinetics without impairing TEMPO/BAIB activity [6].

Comparative studies show that microwave-assisted oxidation (50°C, 10 minutes) further enhances selectivity, achieving a 92:8 ratio of aspartic acid to lactam products in Boc-L-homoserine-glycopeptides [6].